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molecular formula C16H22N2 B1603152 3-Allyl-8-benzyl-3,8-diazabicyclo[3.2.1]octane CAS No. 415979-07-6

3-Allyl-8-benzyl-3,8-diazabicyclo[3.2.1]octane

Cat. No. B1603152
M. Wt: 242.36 g/mol
InChI Key: MUDUFRFJYXOJGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07012074B2

Procedure details

Allylamine (9.5 mL, 0.13 mol) was added to a suspension of cis-1-benzyl-2,5-bis(chloromethyl)pyrrolidine hydrochloride (37.5 g, 0.13 mol, from step (e) above), NaI (47.6 g, 0.32 mol) and NaHCO3 (106.7 g, 1.27 mol) in acetonitrile (1.8 L). The reaction was heated at reflux for 8 h, filtered, and the filtrate concentrated in vacuo. The residue was partitioned between ethyl acetate and ice cold 1 N NaOH. The ethyl acetate layer was separated, dried (Na2SO4), filtered and concentrated in vacuo to afford 31.1 g of an oil. The oil was chromatographed on a column of silica (75 mm×220 mm) eluting with a mixture of chloroform, methanol and conc. NH4OH (240:9:1). Fractions (100 mL each) 5–10 were combined and concentrated in vacuo to afford 22.2 g (72%) of the sub-title compound.
Quantity
9.5 mL
Type
reactant
Reaction Step One
Name
cis-1-benzyl-2,5-bis(chloromethyl)pyrrolidine hydrochloride
Quantity
37.5 g
Type
reactant
Reaction Step One
Name
Quantity
47.6 g
Type
reactant
Reaction Step One
Quantity
106.7 g
Type
reactant
Reaction Step One
Quantity
1.8 L
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH:2]=[CH2:3].Cl.[CH2:6]([N:13]1[C@H:17]([CH2:18]Cl)[CH2:16][CH2:15][C@@H:14]1[CH2:20]Cl)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[Na+].[I-].C([O-])(O)=O.[Na+]>C(#N)C>[CH2:6]([N:13]1[CH:17]2[CH2:16][CH2:15][CH:14]1[CH2:20][N:4]([CH2:1][CH:2]=[CH2:3])[CH2:18]2)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
9.5 mL
Type
reactant
Smiles
C(C=C)N
Name
cis-1-benzyl-2,5-bis(chloromethyl)pyrrolidine hydrochloride
Quantity
37.5 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)N1[C@H](CC[C@H]1CCl)CCl
Name
Quantity
47.6 g
Type
reactant
Smiles
[Na+].[I-]
Name
Quantity
106.7 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
1.8 L
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 8 h
Duration
8 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ethyl acetate and ice cold 1 N NaOH
CUSTOM
Type
CUSTOM
Details
The ethyl acetate layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C2CN(CC1CC2)CC=C
Measurements
Type Value Analysis
AMOUNT: MASS 31.1 g
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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